molecular formula C9H9N3O2 B1303015 2-(1,2-Benzoxazol-3-yl)acetohydrazide CAS No. 23008-70-0

2-(1,2-Benzoxazol-3-yl)acetohydrazide

Cat. No. B1303015
CAS RN: 23008-70-0
M. Wt: 191.19 g/mol
InChI Key: XZUBJBUOPNSVLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetohydrazide derivatives has been a subject of interest due to their potential biological activities. For instance, Schiff base derivatives and their oxazepine counterparts were synthesized from 2-(1H-benzo[d][1,2,3]triazol-1-yl) acetohydrazide using microwave irradiation, which proved to be an efficient method for forming these compounds . Similarly, novel derivatives of substituted 2-(benzothiazol-2'-ylthio)acetohydrazide were synthesized and characterized, contributing to the heterocyclic compounds database . Additionally, 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives were prepared by reacting with various substituted aldehydes, yielding products with significant antimicrobial activity .

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a biologically active molecule, was determined using X-ray diffraction and quantum chemical calculations. The study revealed five conformers and the influence of intermolecular interactions, such as hydrogen bonding, on the molecule's dynamics . In another study, the structure of a novel heterocycle was confirmed using nuclear magnetic resonance and X-ray diffraction, showcasing the utility of these techniques in elucidating molecular structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetohydrazide derivatives often include condensation reactions, as seen in the formation of Schiff bases and their subsequent reaction with maleic anhydride to yield oxazepine derivatives . The reactivity of 2-(benzothiazol-2'-ylthio)acetohydrazide with acetylacetone to afford novel heterocyclic compounds further exemplifies the diverse chemical transformations these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives can be influenced by their molecular structure. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols resulted in conjugates with variable properties, demonstrating the impact of chemical modifications on the physicochemical characteristics of these compounds . The synthesized compounds' purity and identity were often confirmed using techniques like TLC, melting point determination, and various spectroscopic methods, including IR, 1H-NMR, and UV-visible spectra .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-(1,2-Benzoxazol-3-yl)acetohydrazide derivatives is in the field of antimicrobial research. These compounds have been synthesized and tested for their efficacy against a variety of microbial strains. For instance, derivatives have shown activity against bacteria such as Staphylococcus epidermidis, Escherichia coli, and fungi like Candida albicans, demonstrating their potential as antimicrobial agents (Karalı et al., 2004), (Balaswamy et al., 2012).

Anticancer Activity

The anticancer potential of 2-(1,2-Benzoxazol-3-yl)acetohydrazide derivatives is another significant area of research. These compounds have been evaluated for their ability to inhibit cancer cell growth, with some showing promising results in cell viability assays against various cancer cell lines. This highlights their potential application in developing new anticancer therapies (Fathima et al., 2022), (Osmaniye et al., 2018).

Fluorescent Properties

The fluorescent properties of 2-(1,2-Benzoxazol-3-yl)acetohydrazide derivatives have been explored, with some derivatives showing potential as fluorescent probes. This application is particularly relevant in materials science for the development of new fluorescent materials that could be used in sensors, imaging, and other technologies requiring the detection and measurement of specific chemical or biological entities (Phatangare et al., 2013).

Safety And Hazards

The safety information for “2-(1,2-Benzoxazol-3-yl)acetohydrazide” includes hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUBJBUOPNSVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376937
Record name 2-(1,2-Benzoxazol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Benzoxazol-3-yl)acetohydrazide

CAS RN

23008-70-0
Record name 2-(1,2-Benzoxazol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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